3-(3,5-Dimethylphenyl)prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

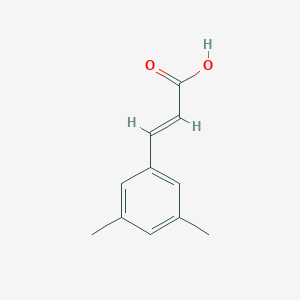

3-(3,5-Dimethylphenyl)prop-2-enoic acid, also known as (2E)-3-(3,5-dimethylphenyl)-2-propenoic acid, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a propenoic acid moiety attached to the phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)prop-2-enoic acid typically involves the following steps:

Aldol Condensation: The initial step involves the aldol condensation of 3,5-dimethylbenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3-(3,5-dimethylphenyl)propanoic acid.

Dehydration: The intermediate is then subjected to dehydration using a dehydrating agent like phosphorus oxychloride (POCl3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives, nitro compounds

Applications De Recherche Scientifique

Organic Synthesis

3-(3,5-Dimethylphenyl)prop-2-enoic acid serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as:

- Esterification

- Amidation

- Halogenation

These reactions enable the development of derivatives that can have enhanced properties or functionalities.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound and its derivatives can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. It may act as an inhibitor of cyclooxygenase enzymes (COX), which are involved in the inflammatory response.

Pharmaceutical Applications

The potential therapeutic effects of this compound are being explored in various medical contexts:

- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines.

- Pain Management : Due to its anti-inflammatory properties, it is being studied as a potential lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Several case studies highlight the applications of this compound:

-

Antimicrobial Activity Study :

- A study conducted on various derivatives of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for further development into therapeutic agents.

-

Anti-inflammatory Mechanism Investigation :

- Research focused on the compound's interaction with COX enzymes revealed that it could effectively reduce prostaglandin synthesis, thereby alleviating inflammation in animal models of arthritis.

Mécanisme D'action

The mechanism of action of 3-(3,5-Dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3,4-Dimethoxyphenyl)prop-2-enoic acid

- 3-(2,5-Dimethoxyphenyl)propionic acid

- Sinapic acid

Uniqueness

3-(3,5-Dimethylphenyl)prop-2-enoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds.

Activité Biologique

3-(3,5-Dimethylphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields such as pharmacology and agriculture.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a prop-2-enoic acid backbone with a dimethyl-substituted phenyl group, contributing to its unique reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating its potential as a natural antimicrobial agent .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. The half-maximal effective concentration (EC50) for radical scavenging was reported to be around 25 µM, suggesting a strong antioxidant capacity .

Anti-inflammatory Effects

In animal models, this compound showed promising anti-inflammatory effects. It reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. The reduction was statistically significant compared to control groups, indicating its potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial metabolism.

- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing their harmful effects.

- Cell Signaling Modulation : It may affect signaling pathways related to inflammation and apoptosis through receptor interactions.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various cinnamic acid derivatives, including this compound. The results indicated that this compound had a higher efficacy against Staphylococcus aureus compared to other derivatives tested. The study concluded that structural modifications could enhance antimicrobial potency .

Anti-inflammatory Research

In a controlled trial involving mice with induced colitis, administration of this compound resulted in significant improvement in clinical scores and histological assessments. Mice treated with the compound exhibited reduced colonic inflammation and damage compared to untreated controls .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Capacity (EC50 µM) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | 50 - 200 | 25 | Significant |

| Cinnamic acid | 100 - 300 | 30 | Moderate |

| Ferulic acid | 75 - 250 | 20 | High |

Propriétés

IUPAC Name |

(E)-3-(3,5-dimethylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-5-9(2)7-10(6-8)3-4-11(12)13/h3-7H,1-2H3,(H,12,13)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCJKIAOBVEDSY-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.